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Compound Name: 1-Hydroxy-8-methylnaphthalene
CAS No.: 32849-41-5
Cat. No.: B1626435
Get Quote
. J

1-Hydroxy-8-methylnaphthalene is a peri-substituted naphthalene derivative, a class of
molecules that holds significant interest in materials science, medicinal chemistry, and organic
synthesis. The spatial proximity of the hydroxyl (-OH) and methyl (-CHs) groups at the 1 and 8
positions creates a unique electronic and steric environment. This arrangement can lead to
intramolecular hydrogen bonding, influencing the compound's acidity, solubility, and reactivity in
ways not seen in other isomers. Understanding the core physicochemical properties of this
molecule is paramount for researchers aiming to utilize it as a building block for novel
pharmaceuticals, functional dyes, or specialized polymers.

This guide provides a comprehensive overview of the known and predicted physicochemical
properties of 1-Hydroxy-8-methylnaphthalene. Given the limited availability of direct
experimental data for this specific compound in public literature, we will leverage data from its
parent compound, 1-methylnaphthalene, to draw informed comparisons. More importantly, this
document details the robust, field-proven experimental protocols required to precisely
determine these properties, empowering researchers to generate validated data in their own
laboratories.
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Core Physicochemical Properties

Direct experimental values for 1-Hydroxy-8-methylnaphthalene are not extensively reported.
The following table summarizes its basic molecular identifiers and provides a comparative
analysis with its parent compound, 1-methylnaphthalene, for which extensive data exists. The
presence of the hydroxyl group is expected to significantly alter properties like melting point,
boiling point, and solubility due to its ability to engage in hydrogen bonding.
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BENGHE

Property

1-Hydroxy-8-
methylnhaphthalene

1-
Methylnaphthalene
(for comparison)

Rationale for
Expected
Differences

Molecular Formula

C11H100[1]

C11H10[2]

Addition of an oxygen

atom.

Molecular Weight

158.2 g/mol [1]

142.2 g/mol [2][3]

Addition of an oxygen

atom.

CAS Number

32849-41-5[1]

90-12-0[2]

Unique chemical

identifier.

Appearance

Solid (Predicted)

Colorless Liquid[2][4]

Intermolecular
hydrogen bonding
from the -OH group
increases lattice
energy, favoring a
solid state at STP.

Melting Point

Not Reported

-22 °C[2][5]

Expected to be
significantly higher
due to strong
intermolecular
hydrogen bonding.
For reference, the
related 1-Amino-8-
methylnaphthalene
has a melting point of
67-68 °C.[6]

Boiling Point

Not Reported

240-245 °C[4][5]

Expected to be higher
due to hydrogen
bonding, which
requires more energy
to overcome during

vaporization.

Water Solubility

Low (Predicted)

Insoluble (~0.026 g/L)
[31[4]

The polar -OH group
may slightly increase

aqueous solubility
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compared to the
parent, but the large
nonpolar naphthalene

core will keep it low.

"Like dissolves like";
the aromatic
naphthalene core
Organic Solvent ) ensures solubility in
- Soluble (Predicted) Soluble[7] ]
Solubility common organic
solvents like ethanol,
acetone, and

dichloromethane.

The phenolic hydroxyl
group makes the
compound weakly

Acidity (pKa) Not Reported Not Applicable acidic. The pKa is
expected to be around
9-10, typical for
naphthols.

Experimental Determination of Physicochemical
Properties

The following sections provide detailed, self-validating protocols for the experimental
determination of the key physicochemical properties of 1-Hydroxy-8-methylnaphthalene.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range
(typically <1 °C) suggests a highly pure compound. The choice of a digital melting point
apparatus with a calibrated thermometer is crucial for accuracy and reproducibility. The ramp
rate must be slow near the expected melting point to allow for thermal equilibrium between the
sample and the heating block, preventing overshooting.

Protocol:
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o Sample Preparation: Ensure the 1-Hydroxy-8-methylnaphthalene sample is completely dry
and finely powdered.

o Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap
the tube gently to ensure dense packing.

o Apparatus Setup: Place the capillary tube into the heating block of a digital melting point
apparatus.

e Rapid Scan (Optional but Recommended): Perform a quick determination with a fast ramp
rate (e.g., 10-20 °C/min) to find the approximate melting range.

e Accurate Determination:

o

Set the starting temperature to ~20 °C below the approximate melting point found in the
rapid scan.

o

Set the ramp rate to 1-2 °C/min.

[¢]

Record the temperature at which the first drop of liquid appears (T1).

[e]

Record the temperature at which the last solid particle melts (T2).

[e]

The melting range is reported as T1 - Ta.

» Validation: Repeat the measurement with two additional samples. The results should be
within 0.5 °C of each other.

aaaaaaaaaaaaaaa

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.
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Solubility Assessment

Expertise & Causality: This protocol establishes a qualitative and semi-quantitative
understanding of solubility. A range of solvents with varying polarities is chosen to create a
comprehensive solubility profile. The fixed solute-to-solvent ratio allows for standardized
comparison. Visual inspection for clarity is a reliable and rapid method for assessing
dissolution.

Protocol:

e Solvent Selection: Prepare vials containing 1 mL of various solvents, including water,
ethanol, methanol, acetone, dichloromethane (DCM), and hexane.

e Solute Addition: Accurately weigh 10 mg of 1-Hydroxy-8-methylnaphthalene and add it to
each vial.

» Mixing: Cap each vial and vortex for 30 seconds at room temperature.

« Initial Observation: Visually inspect each vial against a dark background. Record whether the
compound is "freely soluble” (clear solution), "partially soluble” (some solid remains), or
"insoluble” (most solid remains).

» Effect of Heat: For vials where the compound is not freely soluble, gently warm the mixture in
a water bath (not to exceed the solvent's boiling point) and observe any change in solubility.

» Validation: The process should be repeated to ensure observations are consistent. For
quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of
the filtrate determined by UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

Expertise & Causality: The pKa is the pH at which the phenolic hydroxyl group is 50%
deprotonated. Potentiometric titration is the gold standard for this measurement. A co-solvent
system (e.g., water-ethanol) is necessary because the compound is not freely soluble in water.
The titration is performed with a strong base (NaOH) to deprotonate the phenol, and the pH is
monitored continuously. The pKa is found at the midpoint of the titration curve's buffer region,
which corresponds to the half-equivalence point.
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Protocol:

e Solution Preparation:
o Prepare a standardized ~0.1 M NaOH solution.
o Prepare a 50:50 (v/v) ethanol-water co-solvent.

o Accurately weigh ~50 mg of 1-Hydroxy-8-methylnaphthalene and dissolve it in 50 mL of
the co-solvent.

e Apparatus Setup:

o Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

o Place the dissolved sample on a magnetic stir plate and insert the calibrated pH electrode.
e Titration:

o Record the initial pH of the solution.

o Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

o After each addition, allow the pH reading to stabilize and record both the volume of titrant
added and the corresponding pH.

o Data Analysis:

o

Plot pH (y-axis) versus the volume of NaOH added (x-axis).
o Determine the equivalence point (the point of sharpest inflection on the curve).

o Determine the volume of NaOH at the half-equivalence point (half the volume of the
equivalence point).

o The pH at the half-equivalence point is equal to the pKa of 1-Hydroxy-8-
methylnaphthalene.
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» Validation: Perform the titration in triplicate. The calculated pKa values should be within £0.1
units.

Dissolve Compound ,
[ in Ethanol/Water j (Cahbrate PH MeteD

;

Titrate with 0.1M NaOH

'

(Record pH vs. Volume)

(Plot Titration Curve)

Gind Equivalence PoinD

'

Gind Half-Equivalence PoinD

pKa = pH at Half-Equivalence

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization
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Spectroscopy provides a structural fingerprint of the molecule. Based on its structure, we can
predict the key features that would be observed in various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Aromatic Region (7.0-8.0 ppm): Expect a series of complex multiplets corresponding to
the six protons on the naphthalene ring system. The peri-substitution will cause distinct
splitting patterns.

o Methyl Protons (~2.5-2.7 ppm): A sharp singlet corresponding to the three protons of the -
CHs group.

o Hydroxyl Proton (variable, ~5.0-6.0 ppm): A broad singlet that can exchange with D20. Its
chemical shift is highly dependent on concentration and solvent.

e BBC NMR:

o Aromatic Carbons (110-155 ppm): Expect 10 distinct signals for the carbons of the
naphthalene ring. The carbon attached to the -OH group (C1) will be significantly
downfield (~150-155 ppm), while the carbon attached to the -CHs group (C8) will also
show a characteristic shift.

o Methyl Carbon (~20 ppm): A signal corresponding to the methyl group carbon.

Infrared (IR) Spectroscopy

o O-H Stretch (Broad, 3200-3500 cm~1): A strong, broad absorption band characteristic of a
hydroxyl group involved in hydrogen bonding.

e C-H Stretch (Aromatic) (3000-3100 cm~1): Sharp peaks just above 3000 cm~1.

e C-H Stretch (Aliphatic) (2850-3000 cm~1): Peaks corresponding to the methyl group C-H
bonds.

e C=C Stretch (Aromatic) (1500-1600 cm~1): Several sharp bands characteristic of the
naphthalene ring system.
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e C-O Stretch (1200-1260 cm~1): A strong band corresponding to the phenolic C-O bond.

UV-Visible (UV-Vis) Spectroscopy

Naphthalene and its derivatives are strongly chromophoric. In a solvent like ethanol or
methanol, 1-Hydroxy-8-methylnaphthalene is expected to exhibit multiple absorption bands
characteristic of the naphthalene 1t-system, typically with maxima (A_max) around 220 nm, 280
nm, and a finer-structured band between 310-330 nm. The hydroxyl group acts as an
auxochrome, which may cause a slight red shift (bathochromic shift) of these bands compared
to 1-methylnaphthalene.[8]

Conclusion

While direct experimental data for 1-Hydroxy-8-methylnaphthalene remains sparse in the
public domain, its physicochemical properties can be reliably predicted and, more importantly,
determined through the robust experimental protocols detailed in this guide. Its structure
suggests a solid compound with a relatively high melting point, low water solubility, and weak
acidity, all dominated by the influence of the peri-positioned hydroxyl group. By following the
outlined methodologies for melting point analysis, solubility profiling, pKa determination, and
spectroscopic characterization, researchers in drug development and materials science can
generate the high-quality, validated data necessary to advance their work with this intriguing
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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